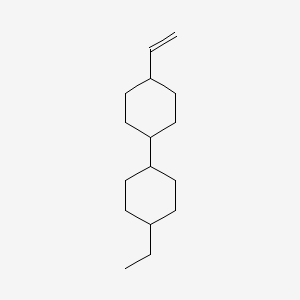
trans,trans-4-Ethyl-4''-vinyl-bicyclohexyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans,trans-4-Ethyl-4’'-vinyl-bicyclohexyl: is a chemical compound characterized by its unique bicyclic structure. It is known for its applications in various fields, including chemistry and industry, due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-Ethyl-4’'-vinyl-bicyclohexyl typically involves the reaction of ethyl and vinyl groups with bicyclohexyl structures under controlled conditions. The process may include steps such as:
Alkylation: Introduction of ethyl groups to the bicyclohexyl structure.
Vinylation: Addition of vinyl groups to the compound.
Catalysis: Use of catalysts to facilitate the reactions, often under specific temperature and pressure conditions.
Industrial Production Methods: Industrial production of trans,trans-4-Ethyl-4’'-vinyl-bicyclohexyl may involve large-scale chemical reactors where the above reactions are carried out in a continuous process. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans,trans-4-Ethyl-4’'-vinyl-bicyclohexyl can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated temperatures.
Substitution: Halogens (chlorine, bromine), alkylating agents, solvents like dichloromethane.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted bicyclohexyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Studied for its reactivity and stability in various chemical reactions.
Biology:
- Investigated for potential biological activity and interactions with biomolecules.
Medicine:
- Explored for potential therapeutic applications, including drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings .
Mechanism of Action
The mechanism by which trans,trans-4-Ethyl-4’'-vinyl-bicyclohexyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
- trans,trans-4-Ethyl-4’'-propyl-bicyclohexyl
- trans,trans-4-Ethyl-4’'-methyl-bicyclohexyl
- trans,trans-4-Ethyl-4’'-phenyl-bicyclohexyl
Comparison:
- trans,trans-4-Ethyl-4’'-vinyl-bicyclohexyl is unique due to its vinyl group, which imparts distinct reactivity and properties compared to its analogs.
- The presence of the vinyl group allows for additional reactions such as polymerization, which is not possible with the propyl or methyl analogs.
- The phenyl analog may exhibit different electronic properties due to the aromatic ring, affecting its reactivity and applications .
Properties
CAS No. |
883267-62-7 |
|---|---|
Molecular Formula |
C16H28 |
Molecular Weight |
220.39 g/mol |
IUPAC Name |
1-ethenyl-4-(4-ethylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C16H28/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h3,13-16H,1,4-12H2,2H3 |
InChI Key |
DAWASSOYJAUGDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















